molecular formula C30H37N2O8 B142079 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin CAS No. 125670-69-1

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4'-demethylepipodophyllotoxin

Cat. No.: B142079
CAS No.: 125670-69-1
M. Wt: 553.6 g/mol
InChI Key: MNYFRPDQBQTHSV-IWRQBJDLSA-N
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Description

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring compound known for its anti-cancer properties. This compound is designed to enhance the biological activity and stability of the parent molecule, making it a potential candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin typically involves multiple steps, starting from podophyllotoxin. The key steps include:

    Demethylation: Removal of the methyl group from podophyllotoxin to obtain 4’-demethylepipodophyllotoxin.

    Amidation: Introduction of the 4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino) group through an amidation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions could target the nitroxide group.

    Substitution: Substitution reactions may occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on cellular processes and pathways.

    Medicine: Investigating its anti-cancer properties and potential as a therapeutic agent.

    Industry: Potential use in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with cellular targets such as DNA topoisomerases, enzymes involved in DNA replication and repair. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Podophyllotoxin: The parent compound, known for its anti-cancer properties.

    Etoposide: A semi-synthetic derivative of podophyllotoxin used in chemotherapy.

    Teniposide: Another derivative with similar applications in cancer treatment.

Uniqueness

4-(2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino)-4’-demethylepipodophyllotoxin is unique due to the presence of the 2,2,6,6-Tetramethyl-1-oxylpiperidin-4-ylamino group, which may enhance its stability and biological activity compared to other derivatives.

Properties

InChI

InChI=1S/C30H37N2O8/c1-29(2)11-16(12-30(3,4)32(29)35)31-26-18-10-21-20(39-14-40-21)9-17(18)24(25-19(26)13-38-28(25)34)15-7-22(36-5)27(33)23(8-15)37-6/h7-10,16,19,24-26,31,33H,11-14H2,1-6H3/t19-,24+,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYFRPDQBQTHSV-IWRQBJDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC2C3COC(=O)C3C(C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(CC(N1[O])(C)C)N[C@@H]2[C@@H]3COC(=O)[C@H]3[C@H](C4=CC5=C(C=C24)OCO5)C6=CC(=C(C(=C6)OC)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925205
Record name (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125670-69-1
Record name GP 7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125670691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-{[9-(4-Hydroxy-3,5-dimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-5-yl]amino}-2,2,6,6-tetramethylpiperidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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